Home > Products > Screening Compounds P61251 > Bocaminooxyacetamide-PEG3-alkyne
Bocaminooxyacetamide-PEG3-alkyne -

Bocaminooxyacetamide-PEG3-alkyne

Catalog Number: EVT-8247307
CAS Number:
Molecular Formula: C16H28N2O7
Molecular Weight: 360.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bocaminooxyacetamide-PEG3-alkyne is a specialized chemical compound primarily utilized as a linker in the development of antibody-drug conjugates (ADCs). This compound features a polyethylene glycol (PEG) moiety, which enhances solubility and bioavailability, making it suitable for therapeutic applications. The alkyne functional group allows for its participation in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition, facilitating the conjugation of drugs to antibodies or other biomolecules .

Source and Classification

Bocaminooxyacetamide-PEG3-alkyne is classified as a cleavable linker within the category of ADC linkers. It is synthesized from commercially available starting materials and is often sourced from chemical suppliers specializing in life science reagents . The compound is pivotal in bioconjugation chemistry, where it serves as a bridge between therapeutic agents and targeting antibodies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bocaminooxyacetamide-PEG3-alkyne typically involves several key steps:

  1. Formation of the PEG Linker: The PEG chain is synthesized through standard polymerization techniques, which can involve ring-opening polymerization or other methods to create the desired molecular weight.
  2. Attachment of Functional Groups: The Bocaminooxyacetamide group is introduced via a nucleophilic substitution reaction where the amine component reacts with activated carboxylic acid derivatives. This step may involve coupling agents to facilitate the formation of stable amide bonds.
  3. Incorporation of the Alkyne Group: The alkyne moiety is integrated into the structure using alkyne synthesis methods, such as those involving terminal alkynes or via substitution reactions that introduce the alkyne functionality into the PEG backbone.
  4. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological applications .
Molecular Structure Analysis

Structure and Data

Bocaminooxyacetamide-PEG3-alkyne has a complex structure characterized by:

  • Polyethylene Glycol Backbone: A hydrophilic segment that enhances solubility.
  • Alkyne Functional Group: This enables participation in click chemistry reactions.
  • Bocaminooxyacetamide Moiety: Provides stability and facilitates conjugation with antibodies.

The molecular formula can be represented as CnHmNxOyC_{n}H_{m}N_{x}O_{y}, where n,m,x,yn,m,x,y correspond to the specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. Detailed structural data can be obtained through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry analyses.

Chemical Reactions Analysis

Reactions and Technical Details

Bocaminooxyacetamide-PEG3-alkyne is primarily involved in:

  1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction allows for efficient conjugation with azide-functionalized molecules, which is crucial in ADC development. The reaction proceeds through a [3+2] cycloaddition mechanism, forming a stable triazole linkage.
  2. Cleavage Reactions: Under specific conditions, such as acidic environments or enzymatic action, the Bocaminooxyacetamide moiety can be cleaved to release the drug payload selectively at target sites .
Mechanism of Action

Process and Data

The mechanism of action for Bocaminooxyacetamide-PEG3-alkyne involves:

  1. Conjugation: The alkyne group reacts with azides via CuAAC to form stable conjugates.
  2. Release Mechanism: Once delivered to target cells (e.g., cancer cells), the linker undergoes cleavage, releasing the cytotoxic drug while sparing healthy tissues.

This selective release mechanism enhances therapeutic efficacy while minimizing side effects associated with conventional chemotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bocaminooxyacetamide-PEG3-alkyne exhibits several notable properties:

  • Solubility: Highly soluble in aqueous solutions due to its PEG component.
  • Stability: Chemically stable under physiological conditions but designed for cleavage under specific stimuli.
  • Molecular Weight: Varies based on PEG length; typically ranges from 500 to 2000 Da.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry can be employed to characterize these properties accurately.

Applications

Scientific Uses

Bocaminooxyacetamide-PEG3-alkyne finds extensive applications in:

  1. Antibody-Drug Conjugates Development: Used as a linker to attach cytotoxic drugs to monoclonal antibodies for targeted therapy.
  2. Bioconjugation Chemistry: Facilitates the development of various bioconjugates for research and therapeutic purposes.
  3. Drug Delivery Systems: Enhances drug solubility and stability while providing controlled release profiles .

The versatility and efficiency of Bocaminooxyacetamide-PEG3-alkyne make it an invaluable tool in modern medicinal chemistry and biopharmaceutical development.

Introduction to Bocaminooxyacetamide-PEG3-Alkyne in Modern Bioconjugation Strategies

Role of Heterobifunctional Linkers in Antibody-Drug Conjugate Development

Heterobifunctional linkers serve as molecular bridges connecting antibodies to cytotoxic payloads in antibody-drug conjugates. Traditional conjugation methods relying on native lysine or cysteine residues yield heterogeneous mixtures with variable drug-to-antibody ratios (4–8), impairing pharmacokinetics and efficacy [7]. Bocaminooxyacetamide-Polyethylene Glycol Triol-alkyne mitigates this through:

  • Structured Multi-Step Conjugation: The Boc group ensures chemoselectivity by preventing premature reactions of the aminooxy group during alkyne-azide ligation. Subsequent acidic deprotection enables controlled oxime formation with carbonyl-bearing payloads [1].
  • Polyethylene Glycol Triol-Mediated Solubility: The hydrophilic Polyethylene Glycol Triol spacer enhances aqueous solubility, reducing aggregation-prone hydrophobic interactions common in alkyl chains [6].
  • Conjugation Site Control: Unlike stochastic lysine conjugation, this linker facilitates sequential, site-specific attachments. The alkyne first couples to azide-modified antibodies (e.g., via metabolic labeling or engineered residues), followed by payload ligation to the deprotected aminooxyacetamide [3] [6].

Table 1: Comparison of Antibody-Drug Conjugate Conjugation Strategies

Conjugation MethodAverage Drug-to-Antibody Ratio HeterogeneityKey LimitationsAdvantages of Heterobifunctional Linkers
Lysine AmidationHigh (DAR 0–8)Aggregation, poor pharmacokineticsControlled stoichiometry via orthogonal reactions
Cysteine BridgingModerate (DAR 2/4/8 mixtures)Antibody destabilizationPreserved structural integrity
Bocaminooxyacetamide-Polyethylene Glycol Triol-alkyneLow (DAR 2/4)Requires multi-step synthesisTunable solubility; spatiotemporal control

This modularity enables higher batch-to-batch reproducibility, a key regulatory consideration in antibody-drug conjugate development [7].

Evolution of Polyethylene Glycol-Based Spacer Units in Enhancing Pharmacokinetic Profiles

Polyethylene Glycol spacers in linkers profoundly influence antibody-drug conjugate behavior in vivo. Bocaminooxyacetamide-Polyethylene Glycol Triol-alkyne incorporates a triethylene glycol unit (Polyethylene Glycol Triol), balancing hydrophilicity and steric effects:

  • Solubility and Clearance Modulation: Polyethylene Glycol chains reduce nonspecific adsorption to plasma proteins and cells, prolonging circulation half-life. Studies show renal clearance dominates for Polyethylene Glycol Triol-conjugated peptides (>70% ID/g at 24 hours), whereas hydrophobic linkers favor hepatobiliary excretion [4].
  • Spacer Length Optimization: The Polyethylene Glycol Triol spacer (∼12 atoms) optimally positions payloads:
  • Shorter spacers (e.g., Polyethylene Glycol Di-ol) may impede payload release or antigen binding.
  • Longer chains (e.g., Polyethylene Glycol Hexa-ol) increase hydrodynamic radius but risk payload entanglement and reduced binding affinity (IC₅₀ increases from 3.1 nM to 5.8 nM in bombesin analogs) [4].
  • Tissue Penetration vs. Target Engagement: In dendritic cell targeting, 5 Kilodalton Polyethylene Glycol linkers maximize uptake in primary cells by distancing antibodies from the nanoparticle surface, preventing steric hindrance. Conversely, 0.65 Kilodalton Polyethylene Glycol excels in immortalized cell lines due to reduced hydration layer interference [8].

Table 2: Impact of Polyethylene Glycol Spacer Length on Targeting Efficiency

Polyethylene Glycol LengthApplication ContextObserved EffectReference
Polyethylene Glycol Di-ol (∼0.4 Kilodalton)Bombesin analog binding to gastrin-releasing peptide receptorIC₅₀: 3.1 ± 0.2 nM; moderate liver uptake [4]
Polyethylene Glycol Triol (∼0.6 Kilodalton)Primary dendritic cell targeting40% higher uptake vs. Polyethylene Glycol Di-ol; minimized liver accumulation [8]
Polyethylene Glycol Hexa-ol (∼1.2 Kilodalton)Nanoparticle delivery to splenocytesReduced accumulation due to excessive hydration shell [8]

Thus, Bocaminooxyacetamide-Polyethylene Glycol Triol-alkyne’s Polyethylene Glycol Triol spacer represents a compromise between efficient cell penetration and favorable biodistribution [4] [8].

Click Chemistry as a Paradigm Shift in Site-Specific Bioconjugation

Click chemistry, particularly CuAAC, revolutionized bioconjugation by enabling rapid, bioorthogonal ligations in physiological environments. Bocaminooxyacetamide-Polyethylene Glycol Triol-alkyne leverages this via:

  • Kinetic Efficiency: The terminal alkyne reacts with azides at rates up to 10⁵ M⁻¹s⁻¹ under copper catalysis, forming stable 1,4-disubstituted triazoles. This exceeds traditional amidation kinetics by >100-fold [9].
  • Bioorthogonality: Minimal cross-reactivity with biological nucleophiles (e.g., thiols, amines) allows precise conjugation in complex media [2] [5].
  • Copper Toxicity Mitigation: While Cu(I) cytotoxicity limits in vivo applications, strategies like water-soluble tris(triazolyl)amine ligands or chelating agents reduce required copper concentrations by 90% [9]. For intracellular use, strain-promoted variants (e.g., dibenzocyclooctyne) bypass copper but exhibit slower kinetics (k₂: 0.1–2.4 M⁻¹s⁻¹) [9].

Bocaminooxyacetamide-Polyethylene Glycol Triol-alkyne’s design aligns with click chemistry principles: modularity (independent functionalization of alkyne and aminooxy groups), water compatibility (Polyethylene Glycol Triol-mediated solubility), and high thermodynamic driving force (>20 kilocalories per mole for triazole formation) [1] [9]. This enables applications ranging from antibody-drug conjugate synthesis to live-cell labeling, positioning it as a cornerstone of next-generation bioconjugation tools.

Properties

Product Name

Bocaminooxyacetamide-PEG3-alkyne

IUPAC Name

tert-butyl N-[2-oxo-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]ethoxy]carbamate

Molecular Formula

C16H28N2O7

Molecular Weight

360.40 g/mol

InChI

InChI=1S/C16H28N2O7/c1-5-7-21-9-11-23-12-10-22-8-6-17-14(19)13-24-18-15(20)25-16(2,3)4/h1H,6-13H2,2-4H3,(H,17,19)(H,18,20)

InChI Key

FVVXROGORLQQMQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCC#C

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCC#C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.